Boc-N-methyl-L-isoleucine
CAS No.: 52498-32-5
VCID: VC21543778
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-N-methyl-L-isoleucine, also known as tert-butyloxycarbonyl-N-methyl-L-isoleucine, is a derivative of the amino acid L-isoleucine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom of the amino group. This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the standard amino acids encoded by the genetic code but is used in synthetic chemistry and drug development. Synthesis and MechanismThe synthesis of Boc-N-methyl-L-isoleucine typically involves several steps, including the methylation of Boc-protected amino acids. The methylation process is believed to proceed via an SN2 mechanism, although other mechanisms may also contribute to its high N-selectivity . Applications in ResearchBoc-N-methyl-L-isoleucine is widely utilized in various research areas:
Comparison with Similar Compounds
Boc-N-methyl-L-isoleucine's unique combination of N-methylation and Boc protection distinguishes it from these similar compounds, making it valuable in synthetic chemistry and drug development contexts. Biological ImplicationsWhile Boc-N-methyl-L-isoleucine itself does not have a known biological function, the incorporation of its methylated form into peptides can alter their interactions with enzymes or receptors. This modification can lead to changes in the peptide's biological activity, impacting its stability and folding. |
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 52498-32-5 | ||||||||||||||||||
Product Name | Boc-N-methyl-L-isoleucine | ||||||||||||||||||
Molecular Formula | C12H23NO4 | ||||||||||||||||||
Molecular Weight | 245.32 g/mol | ||||||||||||||||||
IUPAC Name | (2S,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | ||||||||||||||||||
Standard InChI | InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m0/s1 | ||||||||||||||||||
Standard InChIKey | HTBIAUMDQYXOFG-IUCAKERBSA-N | ||||||||||||||||||
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | ||||||||||||||||||
SMILES | CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | ||||||||||||||||||
Canonical SMILES | CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | ||||||||||||||||||
Synonyms | Boc-N-methyl-L-isoleucine;52498-32-5;Boc-N-Me-Ile-OH;(2S,3S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylpentanoicacid;Boc-N-a-methyl-L-isoleucine;(2s,3s)-2-[(tert-butoxycarbonyl)(methyl)amino]-3-methylpentanoicacid;Boc-MeIle-OH;AmbotzBAA1109;SCHEMBL67051;Boc-N-|A-Methyl-L-isoleucine;TMA028;02678_FLUKA;Boc-N-alpha-Methyl-L-isoleucine;CTK8B1817;HTBIAUMDQYXOFG-IUCAKERBSA-N;MolPort-003-925-256;ZINC2539575;ANW-31481;MFCD00066105;SBB065929;AKOS015892886;AM81858;CS19109;AJ-38896;AK-81131 | ||||||||||||||||||
PubChem Compound | 7017970 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume